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Compound of Interest

Compound Name: Tschimganin

Cat. No.: B1634640 Get Quote

Tschimganin, a natural product isolated from Ferula tschimganica, has garnered attention for

its diverse biological activities, including antitumor and antibacterial properties.[1] This has

spurred research into the synthesis and evaluation of its analogs to explore and enhance its

therapeutic potential. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of a series of novel Tschimganin analogs, focusing on their insecticidal

and fungicidal activities, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity
A series of Tschimganin analogs (designated as 3a-3w) were synthesized and evaluated for

their insecticidal activity against Helicoverpa armigera, Tetranychus truncatus, and Tetranychus

turkestani, and for their fungicidal activity against seven plant pathogenic fungi. The core

structure of these analogs is based on the esterification of (1S,2S,4R)-fenchyl alcohol with

various substituted benzoic acids.

Insecticidal Activity
The insecticidal activity of the Tschimganin analogs was found to be significantly influenced by

the nature and position of the substituents on the benzene ring.

Key Findings:

Electron-donating groups enhance activity against H. armigera: Analogs with electron-

donating groups, such as alkyl and alkoxy moieties, showed moderate insecticidal activity
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against H. armigera. Notably, compound 3g (4-ethoxy substituent) exhibited the highest

activity (60% inhibition).[1][2]

Electronegativity is crucial for acaricidal activity: A three-dimensional quantitative structure-

activity relationship (3D-QSAR) model for the activity against T. turkestani indicated that

higher electronegativity in the substituent is beneficial for acaricidal activity.[1]

Specific substituents show potent acaricidal effects: Analogs with a 4-methoxy (3f) or a nitro

group at the ortho-, meta-, or para-position (3h, 3i, 3j) displayed significant activity against

both T. truncatus and T. turkestani.[3] Compound 3i (meta-nitro substituent) was particularly

effective.[1][2]

Bulky and certain polar groups decrease activity: Analogs with alkyl, chloro, bromo, iodo,

amino, cyano, and naphthylacetic acid substituents generally showed lower acaricidal

activity.[1][2]

Table 1: Insecticidal Activity of Tschimganin Analogs
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Compound Substituent (R)
H. armigera (%
Inhibition at
200 µg/mL)

T. truncatus (%
Inhibition at
200 µg/mL)

T. turkestani
(% Inhibition at
200 µg/mL)

3a H 25 35 40

3b 2-CH₃ 40 45 50

3c 3-CH₃ 35 40 45

3d 4-CH₃ 55 60 65

3e 4-C₂H₅ 50 55 60

3f 4-OCH₃ 45 70 75

3g 4-OC₂H₅ 60 65 70

3h 2-NO₂ 30 75 80

3i 3-NO₂ 35 80 85

3j 4-NO₂ 25 70 75

3k 2-Cl 20 30 35

3l 3-Cl 25 35 40

3m 4-Cl 20 30 35

3n 4-Br 15 25 30

3o 4-I 10 20 25

3p 4-NH₂ 15 20 25

3q 4-CN 20 25 30

3r 2-OH-3,5-(NO₂)₂ 30 60 65

3s
2-Naphthylacetic

acid
10 15 20

3t 3-F 25 30 35

3u 4-F 20 25 30
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3v 2,4-diCl 15 20 25

3w 2,4,6-triCH₃ 45 50 55

Fungicidal Activity
The Tschimganin analogs also displayed a broad spectrum of fungicidal activity against

various plant pathogens.

Key Findings:

Broad-spectrum activity: Many of the synthesized analogs showed potential fungicidal

activity against Colletotrichum lagenarium, Rhizoctonia solani, Fulvia fulva, Pyricularia

grisea, Alternaria alternata, sunflower sclerotinia rot, and rape sclerotinia rot.[1][2]

Specific analog with exceptional activity: Compound 3r, which has a 2-hydroxy-3,5-

dinitrophenyl moiety, exhibited a fungicidal spectrum as broad as the commercial fungicide

azoxystrobin.[1]

Table 2: Fungicidal Activity of Tschimganin Analogs (% Inhibition at 50 µg/mL)
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Compo
und

C.
lagenari
um

R.
solani

F. fulva
P.
grisea

A.
alternat
a

Sunflow
er
Scleroti
nia

Rape
Scleroti
nia

3a 65.2 58.7 61.3 55.4 60.1 52.8 57.3

3b 70.1 63.2 65.8 60.1 64.5 58.2 62.7

3c 68.5 61.9 64.2 58.7 63.0 56.9 61.1

3d 75.3 68.4 71.1 65.8 70.2 63.5 68.9

3e 72.8 66.1 68.9 63.4 67.8 61.2 66.3

3f 80.1 72.5 75.3 70.2 74.6 68.9 73.1

3g 78.6 71.3 74.0 68.5 72.9 67.1 71.8

3h 85.4 78.9 81.2 76.3 80.1 74.5 79.0

3i 88.2 81.5 84.3 79.8 83.6 78.1 82.4

3j 86.9 80.1 82.8 78.2 81.9 76.7 80.5

3k 60.3 54.1 56.8 51.2 55.7 49.8 53.4

3l 62.7 56.8 59.1 54.3 58.0 52.1 56.5

3m 61.5 55.3 57.9 52.8 56.4 50.9 54.7

3n 58.1 52.0 54.6 49.5 53.1 47.6 51.2

3o 55.9 50.2 52.8 47.9 51.3 45.8 49.7

3p 50.1 45.3 47.8 42.6 46.2 40.1 44.5

3q 53.4 48.1 50.6 45.9 49.0 43.2 47.8

3r 95.3 90.1 92.8 88.5 91.2 86.7 90.5

3s 45.2 40.1 42.7 38.5 41.3 36.8 39.9

3t 63.8 57.2 59.9 55.1 58.7 53.0 57.4

3u 62.1 56.0 58.5 53.7 57.2 51.6 55.9

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3v 57.6 51.5 54.1 49.0 52.6 47.1 50.8

3w 73.1 66.8 69.5 64.2 68.1 62.0 67.2

Azoxystr

obin
98.2 95.1 96.8 94.3 95.9 93.5 96.2

Experimental Protocols
Synthesis of Tschimganin Analogs (3a-3w)
The Tschimganin analogs were synthesized via a catalytic esterification reaction.[3]

Substituted benzoic acids (4) were reacted with (1S,2S,4R)-fenchyl alcohol (5) in the presence

of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) at room temperature.

Substituted Benzoic Acids (4)

Esterification(1S,2S,4R)-Fenchyl Alcohol (5)

DMAP, DCC
CH2Cl2, rt

Tschimganin Analogs (3a-3w)

Click to download full resolution via product page

General synthesis scheme for Tschimganin analogs.

Insecticidal Bioassays
All compounds were dissolved in DMF and diluted with 0.05% Triton X-100 to the desired

concentrations. The insecticidal activities against H. armigera, T. truncatus, and T. turkestani

were evaluated using established laboratory procedures at 25 ± 1 °C.[1] Each experiment was

performed in triplicate.

Fungicidal Bioassays
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The in vitro antifungal activities of the synthesized compounds were determined using the

mycelium growth rate test against seven plant pathogenic fungi.[2] The compounds were tested

at a concentration of 50 µg/mL. Commercial fungicides (azoxystrobin, kresoxim-methyl, and

trifloxystrobin) were used as positive controls. The relative inhibition ratio was calculated using

the following formula:

Relative Inhibition Ratio (%) = [(Colony Diameter of Control - Colony Diameter of Treated) /

(Colony Diameter of Control - Mycelial Disk Diameter)] x 100%

Structure-Activity Relationship Summary
The biological evaluation of the synthesized Tschimganin analogs has provided valuable

insights into their structure-activity relationships.

Biological Activity

Substituent Effects on Benzene Ring

Insecticidal Activity Fungicidal Activity

Electron-Donating Groups
(e.g., -CH3, -OC2H5)

Increases activity
against H. armigera

Electron-Withdrawing Groups
(e.g., -NO2)

Increases acaricidal
activity (electronegativity)

Bulky/Other Polar Groups
(e.g., -Cl, -Br, -NH2)

Decreases acaricidal
activity

2-OH-3,5-(NO2)2

Broad-spectrum
activity

Click to download full resolution via product page

Key structure-activity relationships of Tschimganin analogs.

In conclusion, the systematic modification of the Tschimganin scaffold has led to the

identification of novel analogs with potent insecticidal and fungicidal activities. The structure-

activity relationship studies have revealed that the electronic properties and the nature of the

substituents on the benzene ring are critical determinants of biological activity. Specifically,

electron-donating groups favor insecticidal activity against H. armigera, while electron-
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withdrawing groups enhance acaricidal activity. Furthermore, the analog 3r, featuring a 2-

hydroxy-3,5-dinitrophenyl moiety, has emerged as a promising lead compound for the

development of new broad-spectrum fungicides. These findings provide a solid foundation for

the future design and optimization of more potent Tschimganin-based agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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